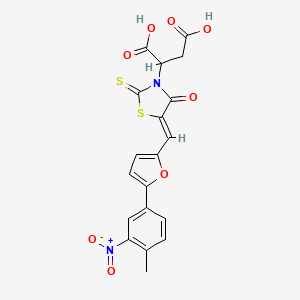

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Descripción general

Descripción

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a complex organic compound that features multiple functional groups, including a furan ring, a thioxothiazolidinone moiety, and a succinic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan ring: Starting with a precursor such as 4-methyl-3-nitrobenzaldehyde, the furan ring can be synthesized through a cyclization reaction.

Formation of the thioxothiazolidinone moiety: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.

Condensation reaction: The furan derivative can be condensed with the thioxothiazolidinone derivative in the presence of a base to form the desired product.

Introduction of the succinic acid group:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thioxothiazolidinone moiety.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thioxothiazolidinone derivatives, including those similar to (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to cell death .

Case Study:

In silico and in vitro evaluations have demonstrated that derivatives of similar thioxothiazolidinones exhibit potent antibacterial activity against various strains, suggesting that this compound could be further explored for developing new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated due to its ability to induce apoptosis in cancer cells. The structural components may interact with cellular pathways involved in cell division and apoptosis.

Mechanism of Action:

Research indicates that compounds with similar structures can inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases. This inhibition can lead to reduced proliferation of cancer cells and increased rates of apoptosis .

Case Study:

In a study involving MTT assays, compounds derived from thioxothiazolidinones showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be effective against specific cancers .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Ring: Starting from 4-methyl-3-nitrobenzaldehyde, the furan ring can be synthesized through cyclization.

- Thioxothiazolidinone Moiety Synthesis: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.

- Condensation Reaction: The furan derivative is condensed with the thioxothiazolidinone derivative in the presence of a base.

- Introduction of Succinic Acid Group: This step finalizes the structure by attaching the succinic acid moiety.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its antimicrobial and anticancer effects.

- Structure–Activity Relationship (SAR): Investigating how modifications to the molecular structure affect biological activity could lead to more potent derivatives.

- Clinical Trials: Conducting preclinical and clinical studies to evaluate safety and efficacy in humans.

Mecanismo De Acción

The mechanism of action of (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-2-(5-((5-phenylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

- (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Uniqueness

The uniqueness of (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.

Actividad Biológica

The compound (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid represents a novel class of thiazolidinone derivatives, which have gained attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure characterized by the following components:

- Thiazolidinone core : Known for its role in various biological activities, including anticancer and antimicrobial effects.

- Furan and nitrophenyl substituents : These groups are often linked to enhanced bioactivity, influencing the compound's interaction with biological targets.

-

Anticancer Activity :

- The thiazolidinone derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against human leukemia (HL-60), lung (A549), and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from 0.8 to 7 μM .

- The presence of specific substituents on the thiazolidinone core can modulate these effects. For example, the introduction of a 4-methyl group has been linked to increased potency against certain cancer cell lines .

-

Antimicrobial Activity :

- The compound exhibits potent antibacterial properties, outperforming traditional antibiotics like ampicillin against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and Pseudomonas aeruginosa .

- Antifungal activity has also been reported, with compounds showing higher efficacy than established antifungal agents like bifonazole and ketoconazole .

- Anti-inflammatory Effects :

Case Studies

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Data Summary

Propiedades

IUPAC Name |

2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O8S2/c1-9-2-3-10(6-12(9)21(27)28)14-5-4-11(29-14)7-15-17(24)20(19(30)31-15)13(18(25)26)8-16(22)23/h2-7,13H,8H2,1H3,(H,22,23)(H,25,26)/b15-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHNWSDUVHFRBQ-CHHVJCJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.